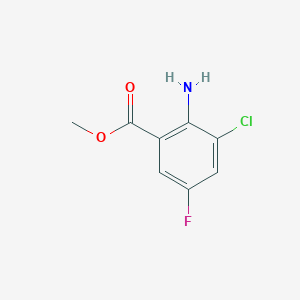

Methyl 2-amino-3-chloro-5-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-3-chloro-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQZTAVYMGQRAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-3-chloro-5-fluorobenzoate

Introduction

Methyl 2-amino-3-chloro-5-fluorobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The precise arrangement of its functional groups—an amine, a chlorine atom, and a fluorine atom on a methyl benzoate scaffold—makes it a valuable building block for accessing complex molecular architectures. This guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the strategic considerations behind the chosen synthetic routes, provide detailed experimental protocols, and offer insights into the underlying chemical principles.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached via a two-stage process. This strategy involves the initial synthesis of the corresponding carboxylic acid, 2-amino-3-chloro-5-fluorobenzoic acid, followed by its esterification to the desired methyl ester. This route is advantageous as it allows for the purification of the intermediate acid, ensuring the final product is of high purity.

The synthesis of the key intermediate, 2-amino-3-chloro-5-fluorobenzoic acid, can be achieved through a multi-step pathway starting from a commercially available substituted aniline. A plausible and efficient route involves the selective halogenation and subsequent functional group manipulations.

The final step, the esterification of the substituted aminobenzoic acid, is typically accomplished via Fischer esterification. This acid-catalyzed reaction is a classic and reliable method for converting carboxylic acids to esters.[1][2]

Synthesis Pathway Overview

The overall synthetic transformation can be visualized as a two-step sequence. The first part of the synthesis focuses on the construction of the 2-amino-3-chloro-5-fluorobenzoic acid backbone, followed by the esterification to the final product.

Caption: High-level overview of the two-stage synthesis strategy.

Part 1: Synthesis of 2-Amino-3-chloro-5-fluorobenzoic Acid

Proposed Synthetic Route for 2-Amino-3-chloro-5-fluorobenzoic Acid

A plausible synthetic pathway for 2-amino-3-chloro-5-fluorobenzoic acid is outlined below. This route leverages common and reliable organic transformations.

Caption: Proposed pathway for the synthesis of the key acid intermediate.

Experimental Protocol: Synthesis of 2-Amino-3-chloro-5-fluorobenzoic Acid

This protocol is based on established procedures for the chlorination of substituted anilines and benzoic acids.[3][4]

Materials:

-

2-Amino-5-fluorobenzoic acid

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Ice water

-

Dilute Hydrochloric Acid

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

In a round-bottomed flask, dissolve 2-amino-5-fluorobenzoic acid in DMF.

-

Add N-chlorosuccinimide (NCS) to the solution. The molar ratio of NCS to the starting acid should be approximately 1:1.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 6 to ensure complete precipitation of the carboxylic acid.[3]

-

Filter the resulting solid and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified 2-amino-3-chloro-5-fluorobenzoic acid under vacuum.

Part 2: Esterification to this compound

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is the method of choice for this transformation, utilizing an excess of methanol as both a reagent and a solvent, with a strong acid catalyst.

Causality in Experimental Choices for Fischer Esterification

-

Excess Alcohol (Methanol): The Fischer esterification is a reversible reaction. By using a large excess of methanol, the equilibrium is shifted towards the formation of the ester, in accordance with Le Châtelier's principle, thereby maximizing the yield.[1]

-

Strong Acid Catalyst (H₂SO₄ or SOCl₂): A strong acid is crucial to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[1][2] The catalyst is regenerated during the reaction.

-

Reaction Temperature: Heating the reaction mixture to reflux accelerates the rate of reaction, allowing the equilibrium to be reached more quickly.

Experimental Protocol: Fischer Esterification

This protocol is a standard procedure for the esterification of aminobenzoic acids.[4][5]

Materials:

-

2-Amino-3-chloro-5-fluorobenzoic acid

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate solution

-

Ice water

-

Ethyl acetate

-

Brine

Procedure:

-

Suspend 2-amino-3-chloro-5-fluorobenzoic acid in anhydrous methanol in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (or concentrated sulfuric acid) dropwise to the stirred suspension. A precipitate may form.[2][5]

-

After the addition is complete, heat the mixture to a gentle reflux and maintain for several hours. The reaction progress can be monitored by TLC. The solid should dissolve as the reaction proceeds.[2]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Pour the residue into ice water.[5]

-

Neutralize the mixture by slowly adding a saturated aqueous sodium bicarbonate solution until the evolution of carbon dioxide ceases.[5]

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

-

Dry the final product under vacuum.

Data Summary

The following table summarizes the key reactants and expected outcomes for the synthesis.

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | 2-Amino-5-fluorobenzoic acid | N-Chlorosuccinimide, DMF | 2-Amino-3-chloro-5-fluorobenzoic acid | ~80-90% |

| 2 | 2-Amino-3-chloro-5-fluorobenzoic acid | Methanol, Thionyl chloride | This compound | >90% |

Conclusion

The synthesis of this compound is a well-defined process that can be reliably executed in a laboratory setting. The two-stage approach, involving the synthesis of the carboxylic acid intermediate followed by Fischer esterification, provides a robust and efficient route to the desired product. By understanding the principles behind each step and adhering to the detailed protocols, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and materials science.

References

-

Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 937-941. Available at: [Link]

-

Li, F., Frett, B., & Li, H. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

-

Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. Available at: [Link]

-

Pawar, S. R. (2017). Practical Experiment 3: Benzocain. Slideshare. Available at: [Link]

- Process for preparing aminobenzoate esters. Google Patents. (CN101353311B).

-

ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ResearchGate. Available at: [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

-

Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. Available at: [Link]

- The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents. (CN1477097A).

-

Dong, H., et al. (2009). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1629. Available at: [Link]

- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents. (CN112778147A).

- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents. (CN119143618A).

-

A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quick Company. Available at: [Link]

-

Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. LinkedIn. Available at: [Link]

-

Methyl 3-chloro-5-fluoro-4-nitrobenzoate. PubChemLite. Available at: [Link]

-

methyl 3-chloro-2-fluoro-5-nitrobenzoate. Thoreauchem. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 2-amino-3-chloro-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Anthranilates

Methyl 2-amino-3-chloro-5-fluorobenzoate, a substituted anthranilic acid ester, represents a class of chemical building blocks of significant interest in modern medicinal chemistry. The precise arrangement of amino, chloro, and fluoro substituents on the benzoic acid scaffold creates a unique electronic and steric profile. This profile makes it a valuable intermediate in the synthesis of complex heterocyclic systems, which are often the core of targeted therapeutics. While extensive public data on this specific isomer (CAS No. 1184351-57-2) is limited, this guide provides a comprehensive overview of its core physicochemical properties, a proposed synthetic pathway, and robust analytical methodologies based on established principles for analogous compounds. Understanding these characteristics is paramount for its effective utilization in drug discovery and development pipelines, particularly in the realm of kinase inhibitors and other targeted therapies.

Physicochemical Properties: A Blend of Calculated and Inferred Data

Due to the limited availability of experimentally-derived data in peer-reviewed literature for this specific compound, the following table combines data from chemical supplier databases with computationally predicted values. Predicted values offer a reliable starting point for experimental design and are clearly denoted.

| Property | Value | Source |

| CAS Number | 1184351-57-2 | BLD Pharm[1] |

| Molecular Formula | C₈H₇ClFNO₂ | BLD Pharm, Sigma-Aldrich[1][2] |

| Molecular Weight | 203.60 g/mol | BLD Pharm, Sigma-Aldrich[1][2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | ≥97% (Typical) | Sigma-Aldrich[2] |

| SMILES | O=C(OC)C1=CC(F)=CC(Cl)=C1N | BLD Pharm[1] |

| InChI | 1S/C8H7ClFNO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 | Sigma-Aldrich[2] |

| InChI Key | SAQZTAVYMGQRAY-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| Melting Point | Not available (Experimental) | - |

| Boiling Point | Not available (Experimental) | - |

| Solubility | Insoluble in water; Soluble in methanol, ethyl acetate, dichloromethane (Inferred) | - |

| pKa | Predicted: ~1.5 (amino group), ~14.0 (aromatic C-H) | (Predicted) |

| LogP | Predicted: 2.5 ± 0.5 | (Predicted) |

Storage and Handling: Store in a cool, dry, dark place in a tightly sealed container. Recommended storage temperature is 2-8°C.[1] This compound is classified as causing skin and serious eye irritation.[2] Standard personal protective equipment should be utilized during handling.

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Protection of the Amino Group: The starting material, 2-chloro-4-fluoroaniline, possesses a reactive amino group that must be protected to prevent side reactions during the subsequent nitration step. Acetylation with acetic anhydride in the presence of a mild base like pyridine is a standard and effective method to form the corresponding acetamide.

-

Regioselective Nitration: The protected intermediate, N-(2-chloro-4-fluorophenyl)acetamide, is then subjected to nitration. The ortho,para-directing nature of the acetamido and chloro groups, combined with the meta-directing fluoro group, guides the incoming nitro group to the desired position. Careful control of temperature is crucial to prevent over-nitration and ensure selectivity.

-

Simultaneous Deprotection and Esterification: The nitro-substituted intermediate is then heated in methanol with a catalytic amount of strong acid, such as sulfuric acid. This single step ingeniously accomplishes two critical transformations. The acidic conditions hydrolyze the acetamide protecting group, regenerating the free amine. Concurrently, the carboxylic acid is esterified to the methyl benzoate.

-

Work-up and Purification: Following the reaction, the mixture is neutralized, and the product is extracted with an organic solvent like ethyl acetate. The crude product is then purified, typically by column chromatography on silica gel, to yield the final, high-purity this compound.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.

Caption: Standard workflow for the analytical characterization of the title compound.

Key Experimental Protocols:

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Method: A reversed-phase C18 column is typically used. The mobile phase would consist of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector, monitoring at wavelengths where the aromatic system absorbs (e.g., 254 nm and 280 nm). The purity is determined by the area percentage of the main peak.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To confirm the molecular weight and assess for volatile impurities.

-

Method: The compound is dissolved in a volatile solvent and injected into the GC. The resulting mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 203.60 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide an unambiguous structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. The splitting patterns of the aromatic signals will be complex due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR will show distinct resonances for each of the eight carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR will show a single resonance, with coupling to the adjacent aromatic protons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Method: The spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl and C-F bond vibrations in the fingerprint region.

-

Applications in Drug Discovery and Development

Substituted anthranilates are cornerstone building blocks in pharmaceutical synthesis. The specific combination of chloro and fluoro groups in this compound imparts unique properties that are highly sought after in drug design:

-

Modulation of pKa and Lipophilicity: The electron-withdrawing nature of the halogen substituents can significantly lower the pKa of the amino group and modulate the overall lipophilicity (LogP) of the molecule. This allows for fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Blocking Metabolic Sites: Halogen atoms, particularly fluorine, are often strategically placed on a molecule to block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Enhancing Binding Interactions: The chloro and fluoro substituents can participate in specific halogen bonding or other non-covalent interactions within a protein's active site, potentially increasing the binding affinity and selectivity of the final drug molecule.

Given these attributes, this compound is an ideal starting material for the synthesis of a variety of heterocyclic scaffolds, such as quinazolines, quinolines, and acridones, which are prevalent in many targeted therapies, including a wide range of kinase inhibitors for oncology.

References

Sources

An In-depth Technical Guide to Methyl 2-amino-3-chloro-5-fluorobenzoate

Executive Summary: This document provides a comprehensive technical overview of Methyl 2-amino-3-chloro-5-fluorobenzoate, a halogenated anthranilate ester of significant interest in synthetic and medicinal chemistry. As a functionalized aromatic building block, its unique substitution pattern—featuring amino, chloro, and fluoro groups—makes it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide details its chemical identity, a plausible and referenced synthetic pathway, predicted analytical characteristics, potential applications in drug discovery, and essential safety and handling protocols, tailored for an audience of researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a polysubstituted benzene derivative. The strategic placement of an activating amino group, an electron-withdrawing chloro group, and a bioisosteric fluoro group offers multiple avenues for synthetic modification, making it a versatile intermediate.

Identifiers

| Identifier | Value |

| CAS Number | 1184351-57-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol |

| Canonical SMILES | COC(=O)c1c(N)c(Cl)cc(F)c1 |

Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, properties can be estimated based on its structure and data from closely related analogs.

| Property | Value / Description |

| Physical State | Expected to be a solid at room temperature. |

| Storage | Recommended to be stored at 2-8°C, sealed in a dry, dark place. |

| Solubility | Likely soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. |

| Purity | Commercially available with purities often ≥98%. |

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step sequence starting from a readily available precursor. A logical and industrially scalable approach begins with the corresponding nitrobenzoic acid, leveraging standard, high-yielding transformations.

Expert Rationale: The choice of a nitro-aromatic precursor is a cornerstone of industrial aromatic chemistry. The nitro group is a powerful electron-withdrawing group that directs electrophilic substitution and can be cleanly and efficiently reduced to the desired amine functionality in a late-stage step. This strategy avoids premature side-reactions that the more reactive amino group might undergo.

Plausible Synthetic Workflow

A common and effective route involves two key transformations:

-

Esterification: Conversion of the parent carboxylic acid, 2-nitro-3-chloro-5-fluorobenzoic acid, to its methyl ester.

-

Reduction: Selective reduction of the nitro group to an amino group.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for similar transformations, such as the synthesis of related aminobenzoates.[1]

Step 1: Esterification of 2-Nitro-3-chloro-5-fluorobenzoic Acid

-

To a solution of 2-nitro-3-chloro-5-fluorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq) at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 2-nitro-3-chloro-5-fluorobenzoate, which can be used in the next step without further purification.

Step 2: Reduction to this compound

-

Dissolve the crude Methyl 2-nitro-3-chloro-5-fluorobenzoate (1.0 eq) in methanol or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Secure the reaction vessel to a hydrogenation apparatus, evacuate the atmosphere, and introduce hydrogen gas (typically via a balloon or at a set pressure).

-

Stir the mixture vigorously at room temperature until hydrogen uptake ceases and analytical monitoring (TLC/HPLC) confirms the complete disappearance of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: This filtration must be done cautiously as the catalyst can be pyrophoric. The filter cake should be washed with the reaction solvent and kept wet until it can be safely quenched.

-

Concentrate the filtrate under reduced pressure to afford the target compound, this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic and Analytical Data (Predicted)

The structural integrity of the synthesized compound must be validated. Based on its molecular structure, the following spectral characteristics are anticipated:

-

¹H NMR: The spectrum should feature a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. Two aromatic protons will appear as doublets or doublet of doublets in the aromatic region (approx. 6.8-7.5 ppm), with coupling constants dictated by the fluorine and hydrogen atoms' relative positions. A broad singlet corresponding to the amino (-NH₂) protons would also be present, typically between 4.0-5.5 ppm, the chemical shift of which is solvent-dependent.

-

¹³C NMR: The spectrum will show eight distinct carbon signals, including the ester carbonyl carbon (~165-170 ppm), the methyl carbon (~52 ppm), and six unique aromatic carbon signals, with their chemical shifts influenced by the attached substituents (amino, chloro, fluoro). The carbons directly bonded to fluorine will exhibit C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (203.60 g/mol ). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (two bands, ~3350-3500 cm⁻¹), C=O stretching for the ester (~1700-1730 cm⁻¹), and C-Cl and C-F stretching bands in the fingerprint region.

Applications in Research and Development

Halogenated anthranilic acid derivatives are crucial intermediates in the pharmaceutical and agrochemical industries.[2][3][4] Their utility stems from the ability to serve as scaffolds for constructing more complex molecules, particularly heterocyclic systems like quinazolines, quinolines, and acridones.

Role as a Key Building Block: this compound is a "scaffold-plus-handle" molecule. The amino and ester groups provide reactive "handles" for cyclization and amidation reactions, while the chloro and fluoro substituents allow for modulation of the final molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The introduction of fluorine is a well-established strategy in drug design to enhance these properties.[5]

While specific drugs derived from this exact intermediate are not prominently disclosed in public literature, closely related molecules like Methyl 3-Amino-2-Fluorobenzoate are known intermediates for targeted cancer therapies.[6] This highlights the potential of the title compound in similar drug discovery campaigns.

Caption: Role of the intermediate in a typical drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The safety information provided here is based on data for structurally similar compounds and the parent acid, 2-Amino-3-chloro-5-fluorobenzoic acid.[7] A substance-specific Safety Data Sheet (SDS) must always be consulted prior to use.

GHS Hazard Classification (Anticipated):

| Hazard Class | Statement |

| Acute Toxicity, Oral | May be harmful if swallowed. |

| Skin Irritation | Causes skin irritation.[7] |

| Eye Irritation | Causes serious eye irritation.[7] |

| STOT SE 3 | May cause respiratory irritation.[7][8] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its polysubstituted structure offers a versatile platform for creating molecular diversity. Understanding its synthesis, analytical profile, and handling requirements is essential for its effective and safe utilization in research and development.

References

-

PubChem. Compound Summary for CID 159835843, C16H16Cl2N2O4. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

- Google Patents. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

PubChem. Compound Summary for CID 3807862, Methyl 3-amino-5-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

ChemBuyersGuide.com. Atomax Chemicals Co., Ltd. Product Listing. [Link]

-

National Center for Biotechnology Information. Methyl 2-amino-5-chlorobenzoate. PubMed Central. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

IndiaMART. Methyl 3-amino-5-chloro-2-fluorobenzoate. [Link]

-

PubChem. Patent NO-20075165-L. National Center for Biotechnology Information. [Link]

Sources

- 1. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-amino-3-chloro-5-fluorobenzoate

This guide provides a comprehensive technical overview of Methyl 2-amino-3-chloro-5-fluorobenzoate, a substituted anthranilate derivative of interest to researchers and professionals in drug discovery and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, established synthetic methodologies, and computational predictions to offer a robust scientific profile.

Introduction

This compound belongs to the class of aminobenzoic acid esters, which are pivotal structural motifs in medicinal chemistry and materials science. Anthranilate derivatives are known precursors to a wide range of pharmaceuticals, including anti-inflammatory agents, and are valued for their versatile chemical reactivity. The specific substitution pattern of this molecule—containing an amino group, a chlorine atom, and a fluorine atom—suggests its potential as a highly functionalized building block for the synthesis of novel compounds with tailored electronic and steric properties. This guide will delve into its molecular architecture, conformational preferences, a proposed synthetic pathway, and its potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. The relative positions of these substituents are critical in defining the molecule's overall properties.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₈H₇ClFNO₂ | - |

| Molecular Weight | 203.60 g/mol | - |

| CAS Number | 1184351-57-2 | |

| Appearance | Predicted to be a crystalline solid at room temperature | Inferred from analogs |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) | Inferred from analogs |

The presence of both electron-donating (amino) and electron-withdrawing (chloro, fluoro, and methyl ester) groups on the aromatic ring creates a unique electronic environment that influences its reactivity and intermolecular interactions.

Conformational Analysis

While a crystal structure for this compound is not publicly available, the conformation of the closely related Methyl 2-amino-5-chlorobenzoate has been determined by X-ray crystallography. This analog is nearly planar, with the planarity being stabilized by an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the ester group, forming a six-membered ring.

It is highly probable that this compound adopts a similar planar conformation to maximize electronic conjugation and to form the same intramolecular hydrogen bond. The diagram below illustrates this predicted conformational preference.

Caption: Predicted conformation of this compound.

This intramolecular hydrogen bond is a common feature in ortho-aminobenzoic acid esters and significantly influences their chemical and physical properties.

Proposed Synthesis Protocol

A reliable synthetic route to this compound can be proposed based on established methodologies for the synthesis of related compounds. The synthesis is envisioned as a two-step process starting from the commercially available 2-amino-3-chloro-5-fluorobenzoic acid.

Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-amino-3-chloro-5-fluorobenzoic acid

This starting material is commercially available. However, for completeness, a potential synthetic route from simpler precursors is outlined. One common method for introducing substituents at specific positions on a benzene ring involves a series of electrophilic aromatic substitution and functional group interconversion reactions. A plausible, though potentially lengthy, route could start from a substituted aniline or benzoic acid, employing reactions such as nitration, reduction, chlorination, and fluorination, with careful consideration of directing group effects. For instance, methods for synthesizing 2-amino-5-fluorobenzoic acid have been described, which could potentially be adapted.

Step 2: Esterification of 2-amino-3-chloro-5-fluorobenzoic acid

The esterification of the carboxylic acid is a standard transformation. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.

Protocol:

-

Reaction Setup: To a solution of 2-amino-3-chloro-5-fluorobenzoic acid (1 equivalent) in methanol (acting as both reactant and solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or thionyl chloride (2.5 equivalents) at 0°C.

-

Reaction Conditions: The reaction mixture is then heated to reflux and stirred for a period of 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Predicted Spectroscopic Data

In the absence of experimental spectra, predictions can be made based on the analysis of closely related compounds and the use of computational software.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be particularly informative about the electronic distribution within the ring.

IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and C-Cl and C-F stretching vibrations.

Potential Applications in Drug Development

Substituted anthranilates are valuable scaffolds in medicinal chemistry. The presence of halogen atoms, particularly fluorine, can significantly enhance the metabolic stability and binding affinity of drug candidates. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of:

-

Heterocyclic compounds: The amino and ester functionalities can be readily converted to form various heterocyclic systems, such as quinazolinones, which are known to exhibit a wide range of biological activities.

-

Novel kinase inhibitors: The aminobenzoic acid core is found in several approved kinase inhibitors. The specific halogenation pattern could be exploited to achieve selectivity for particular kinase targets.

-

Molecular probes: The fluorine atom can be used as a reporter group in ¹⁹F NMR studies to investigate drug-target interactions.

Conclusion

This compound is a promising, yet under-characterized, chemical entity. This technical guide provides a comprehensive overview of its predicted molecular structure, conformation, and a reliable synthetic route based on established chemical principles and data from analogous compounds. The insights presented herein are intended to facilitate further research and application of this versatile building block in the fields of organic synthesis and drug discovery. The development of direct experimental characterization remains a key area for future investigation.

References

- Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025.

-

PubChem Compound Summary for CID 78878, Methyl 2-amino-5-chlorobenzoate. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

- Organic Syntheses Procedure, Coll. Vol. 10, p.28 (2004); Vol. 79, p.1 (2002).

-

PubChem Compound Summary for CID 62729248, Methyl 2-[(3-chloro-2-methylpropanoyl)amino]-5-fluorobenzoate. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses. (n.d.). Retrieved from [Link]

- Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents. (n.d.).

- Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.).

- The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents. (n.d.).

-

PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

- Khan, M. A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712-16723.

- Preparation method of 2-amino-3-chlorobenzoic methyl ester. Google Patents. (n.d.).

-

KnowItAll Informatics Training - NMR Predictions. Wiley Science Solutions. (n.d.). Retrieved from [Link]

- Shi, Y.-B., et al. (2010). Methyl 2-Amino-5-Chlorobenzoate. Acta Crystallographica Section E Structure Reports Online.

- Prepar

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-3-chloro-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-3-chloro-5-fluorobenzoate. The content herein is structured to offer not just raw data, but a comprehensive interpretation rooted in the fundamental principles of NMR spectroscopy, tailored for professionals in chemical research and pharmaceutical development. Our focus is on the causality behind spectral patterns, providing a robust framework for structural elucidation and quality control.

The Structural and Spectroscopic Landscape of a Substituted Benzene Ring

This compound presents a fascinating case study in NMR spectroscopy. The benzene ring is substituted with four distinct groups: an amino (-NH₂), a chloro (-Cl), a fluoro (-F), and a methyl ester (-COOCH₃). Each of these substituents exerts a unique electronic effect (both inductive and mesomeric) on the aromatic ring, thereby influencing the chemical shifts (δ) and coupling constants (J) of the remaining ring protons and carbons. Understanding these influences is paramount to a correct spectral assignment.

The interplay of the electron-donating amino group and the electron-withdrawing halogen and ester groups creates a complex electronic environment. This guide will dissect these effects to predict and interpret the resulting NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amino protons, and the methyl protons of the ester group. The aromatic region is of particular interest due to the complex spin-spin coupling patterns that arise from the interactions between the remaining ring protons and the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-4 | 7.0 - 7.3 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | Aromatic Proton |

| H-6 | 6.8 - 7.1 | dd | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 | Aromatic Proton |

| -NH₂ | 4.5 - 5.5 | br s | - | Amino Protons |

| -OCH₃ | 3.8 - 3.9 | s | - | Methyl Ester Protons |

Disclaimer: These are predicted values based on the analysis of substituent effects on similar aromatic compounds. Actual experimental values may vary.

Rationale for Predicted Chemical Shifts and Couplings

-

Aromatic Protons (H-4 and H-6): Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region[1][2]. The precise chemical shifts of H-4 and H-6 are influenced by the neighboring substituents. The electron-donating amino group will shield these protons, shifting them upfield, while the electronegative halogens and the ester group will deshield them, causing a downfield shift. The fluorine atom will also induce through-space and through-bond coupling with the nearby protons, resulting in doublet of doublets (dd) multiplicities. The magnitude of the H-F coupling constant is dependent on the number of bonds separating the nuclei.

-

Amino Protons (-NH₂): The chemical shift of amino protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with residual water.

-

Methyl Ester Protons (-OCH₃): The protons of the methyl group in the ester functionality are expected to appear as a sharp singlet in the range of 3.8-3.9 ppm, a characteristic region for such groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 165 - 170 | Carbonyl Carbon |

| C-5 | 155 - 160 (d, J(C-F) ≈ 240-250 Hz) | Aromatic Carbon |

| C-2 | 145 - 150 | Aromatic Carbon |

| C-1 | 125 - 130 | Aromatic Carbon |

| C-3 | 120 - 125 (d, J(C-F) ≈ 20-25 Hz) | Aromatic Carbon |

| C-6 | 115 - 120 (d, J(C-F) ≈ 5-10 Hz) | Aromatic Carbon |

| C-4 | 110 - 115 (d, J(C-F) ≈ 20-25 Hz) | Aromatic Carbon |

| -OCH₃ | 51 - 53 | Methyl Ester Carbon |

Disclaimer: These are predicted values based on the analysis of substituent effects on similar aromatic compounds. Actual experimental values may vary.

Rationale for Predicted Chemical Shifts

-

Aromatic Carbons: Aromatic carbons typically resonate between 120-170 ppm[3]. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller two- and three-bond couplings to fluorine (²JCF and ³JCF). The carbons attached to the amino (C-2) and ester (C-1) groups will also have their chemical shifts influenced by these functionalities.

-

Carbonyl Carbon: The carbonyl carbon of the ester group is expected to appear in the downfield region of the spectrum, typically between 165 and 170 ppm.

-

Methyl Ester Carbon: The methyl carbon of the ester group will resonate in the upfield region, typically around 51-53 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of the compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup

-

The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The probe should be tuned and matched for both ¹H and ¹³C frequencies.

-

The magnetic field should be shimmed to achieve optimal homogeneity using the deuterium lock signal of the solvent.

¹H NMR Data Acquisition

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended for good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

¹³C NMR Data Acquisition

-

Pulse Program: A standard proton-decoupled single-pulse experiment is used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set a spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) is recommended to allow for the typically longer relaxation times of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Phase the spectrum to obtain pure absorption signals.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

Visualizing the NMR Assignment Logic

The following diagram illustrates the logical workflow for assigning the signals in the ¹H and ¹³C NMR spectra of this compound.

Caption: Workflow for NMR spectral assignment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information for its structural confirmation. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, grounded in an understanding of substituent effects, allows for the unambiguous assignment of all proton and carbon signals. This guide provides a comprehensive framework for researchers and professionals to interpret these complex spectra with confidence, ensuring the integrity of their chemical entities.

References

- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Halogenated Organic Compounds.

- Chemistry LibreTexts. (2023, October 30). Spectroscopy of Aromatic Compounds.

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds.

- Lecture outline 1H NMR spectra of aromatic compounds. (n.d.).

Sources

reactivity and stability studies of Methyl 2-amino-3-chloro-5-fluorobenzoate

An In-depth Technical Guide: Reactivity and Stability Studies of Methyl 2-amino-3-chloro-5-fluorobenzoate

Abstract

This compound is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Its unique substitution pattern—comprising an activating amino group, a deactivating ester moiety, and two different halogen atoms—governs a complex reactivity profile. This guide provides a comprehensive analysis of the molecule's chemical stability and reactivity, offering a framework for its handling, development, and integration into synthetic pathways. We will explore the principal degradation pathways, including hydrolysis, oxidation, and photolysis, and present a detailed protocol for conducting forced degradation studies as mandated by regulatory bodies like the ICH.[1][2] This document is intended for researchers, process chemists, and drug development professionals seeking to understand and control the stability of this and structurally related molecules.

Molecular Structure and Predicted Reactivity Profile

A thorough understanding of a molecule's stability begins with an analysis of its constituent functional groups and the electronic interplay between them.

The structure of this compound presents several key reactive sites, each influenced by the electronic nature of its neighbors.

Caption: Key reactive sites on this compound.

-

Aromatic Amine (-NH₂): This is a potent electron-donating group, activating the ring towards electrophilic substitution. More critically for stability, primary aromatic amines are highly susceptible to oxidation.[3] This can occur via exposure to atmospheric oxygen, oxidizing agents, or light, leading to the formation of colored impurities like nitroso and nitro derivatives, or complex polymeric materials.[4][5]

-

Methyl Ester (-COOCH₃): The ester functional group is a primary site for hydrolytic degradation. This reaction can be catalyzed by both acid and base, yielding the corresponding carboxylic acid (2-amino-3-chloro-5-fluorobenzoic acid) and methanol.[6][7][8] While methyl esters generally exhibit greater metabolic stability compared to higher alkyl esters, they are still prone to chemical hydrolysis under non-neutral pH conditions.[9]

-

Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electron-withdrawing via induction, deactivating the ring. The fluorine atom, being highly electronegative, exerts a strong inductive effect. Both halogens are generally stable on the aromatic ring under typical storage conditions. While defluorination can occur during photolysis of some fluorinated pharmaceuticals, aryl-F bonds are often more stable than other motifs.[10][11] Oxidative dehalogenation is a known metabolic pathway for some halogenated anilines but is less common under standard chemical stress conditions.[12]

Potential Degradation Pathways

Based on the molecule's structure, three primary degradation pathways are anticipated under stress conditions: hydrolysis, oxidation, and photolysis.

Caption: Predicted primary degradation pathways for the target molecule.

Forced Degradation Study Design

A forced degradation, or stress testing, study is essential to identify likely degradation products, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[1][2][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[1]

Caption: Workflow for a comprehensive forced degradation study.

General Preparation

-

Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). The choice of solvent should be validated to ensure it does not interfere with the degradation process or analysis.

-

Control Sample: A control sample, protected from stress conditions (stored at ~4°C in the dark), should be analyzed alongside the stressed samples.

Experimental Protocols

A. Acidic Hydrolysis

-

Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 0.1 M Hydrochloric Acid (HCl).

-

Heat the solution in a water bath at 60°C for 24 hours.

-

Periodically withdraw aliquots (e.g., at 2, 8, and 24 hours), cool to room temperature, and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

-

Dilute with the mobile phase to an appropriate concentration for analysis.

B. Basic Hydrolysis

-

Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 0.1 M Sodium Hydroxide (NaOH).

-

Keep the solution at room temperature (25°C) for 8 hours. Due to the higher reactivity of esters under basic conditions, elevated temperatures may not be necessary.

-

Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl.

-

Dilute with the mobile phase for analysis.

C. Oxidative Degradation

-

Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light. Amines are particularly susceptible to oxidation.[3][14]

-

Withdraw aliquots at specified time points and dilute for immediate analysis to prevent further degradation.

D. Thermal Degradation

-

Place a sufficient amount of the solid compound in a petri dish to form a thin layer.

-

Expose the sample to dry heat in a calibrated oven at 105°C for 48 hours. The temperature should be chosen to be stressful without causing phase changes (melting).[14]

-

At the end of the study, dissolve a known quantity of the stressed solid in the solvent and dilute for analysis.

E. Photostability Testing

-

Expose the solid compound and a solution (e.g., 1 mg/mL in quartz cuvettes) to a light source conforming to ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

-

Analyze the samples after exposure. Fluorinated aromatic compounds can exhibit complex photolytic behavior.[10][15][16]

Analytical Strategy and Data Interpretation

A robust, stability-indicating analytical method is paramount for the successful outcome of these studies.

Analytical Methodology:

-

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) detection.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution is recommended to separate the parent peak from polar and non-polar degradants. For example, a gradient of Acetonitrile and 0.1% Formic Acid in water.

-

Detection: PDA detection (e.g., 210-400 nm) to identify the optimum wavelength for quantification and to perform peak purity analysis.

-

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is crucial for identifying the mass-to-charge ratio (m/z) of the degradation products, which is the first step in structure elucidation.

Data Presentation and Interpretation:

The results should be systematically tabulated to provide a clear overview of the molecule's stability profile.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Parameters | Duration | % Degradation | No. of Degradants | Observations |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Data | Data | Minor degradation expected. |

| Basic Hydrolysis | 0.1 M NaOH | 8 hours | Data | Data | Significant hydrolysis of ester expected. |

| Oxidation | 3% H₂O₂ | 24 hours | Data | Data | Potential for multiple degradants, possible color change. |

| Thermal (Solid) | 105°C | 48 hours | Data | Data | High stability expected if melting point is higher. |

| Photolytic (Solid) | ICH Q1B | N/A | Data | Data | Potential for surface discoloration. |

| Photolytic (Solution) | ICH Q1B | N/A | Data | Data | Higher degradation compared to solid state. |

Table 2: Profile of Major Degradation Products

| Stress Condition | Retention Time (min) | Proposed m/z | Proposed Structure/Pathway |

| Basic Hydrolysis | Data | Data | 2-amino-3-chloro-5-fluorobenzoic acid |

| Oxidation | Data | Data | Nitroso-derivative |

| Oxidation | Data | Data | Nitro-derivative |

Conclusion

This compound is a molecule with distinct points of chemical liability, primarily centered on its amino and methyl ester functionalities. The primary degradation pathways are anticipated to be base-catalyzed hydrolysis of the ester and oxidation of the amino group. The compound is expected to show moderate stability under acidic and thermal conditions. A systematic forced degradation study, as outlined in this guide, is not merely a regulatory requirement but a fundamental scientific exercise. It provides critical insights that inform process development, formulation design, packaging choices, and storage recommendations, ensuring the ultimate quality and safety of any downstream product.

References

-

Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. [Link][15][16]

-

Bhat, A., & Tottempudi, U. K. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link][10]

-

Kaiser, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link][9]

-

Singh, R., & Kumar, R. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Applied Microbiology and Biotechnology. [Link][17]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for functional group stability). [Link][6]

-

Kawai, S., Kobayashi, K., Oshima, T., & Egami, F. (1965). Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. Archives of Biochemistry and Biophysics. [Link][4][5]

-

Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology. (General reference for forced degradation principles). [Link][1]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis. [Link][14]

-

Vandenbelt, J. M., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology. [Link][12]

-

Sharma, S., & Singh, S. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link][3]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science. [Link][2]

-

Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link][13]

-

Liu, S., & Suflita, J. M. (1994). Anaerobic biodegradation of methyl esters by Acetobacterium woodii and Eubacterium limosum. USGS Publications Warehouse. [Link][7]

-

Lreg, M. A. (1996). Hydrolysis of methyl esters for production of fatty acids. Google Patents (US5508455A). [8]

-

Bhat, A., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methyl Esters [organic-chemistry.org]

- 7. methyl ester hydrolysis: Topics by Science.gov [science.gov]

- 8. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]

- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 12. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. ijrpp.com [ijrpp.com]

- 15. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Potential of Methyl 2-amino-3-chloro-5-fluorobenzoate: Pathways to Novel Derivatives

Introduction

Methyl 2-amino-3-chloro-5-fluorobenzoate is a versatile scaffold for chemical synthesis, particularly in the realms of medicinal chemistry and materials science. Its trifunctional nature, possessing an aromatic amine, a methyl ester, and an aryl chloride, offers a rich landscape for selective chemical modifications. The strategic placement of the chloro and fluoro substituents on the aniline ring further modulates the electronic properties and reactivity of the molecule, providing opportunities for regioselective transformations. This guide provides an in-depth exploration of potential synthetic derivatives, grounded in established chemical principles and supported by authoritative literature. We will delve into the rationale behind synthetic strategies, present detailed experimental protocols, and offer insights into the mechanistic underpinnings of these transformations. The potential applications of aminobenzoic acid derivatives as therapeutic agents, including their roles as anticancer, antimicrobial, and anti-inflammatory agents, underscore the significance of exploring the chemical space around this core structure.[1][2][3][4]

I. Modifications of the Amino Group: Building Complexity through N-Functionalization

The nucleophilic amino group is a prime site for introducing a variety of functionalities, including alkyl, acyl, and sulfonyl groups. These modifications can significantly impact the biological activity and physicochemical properties of the resulting molecules.

N-Alkylation and N-Arylation

Direct N-alkylation of the amino group can be achieved through various methods, including reductive amination and transition metal-catalyzed reactions. The "hydrogen borrowing" or "hydrogen autotransfer" catalysis using ruthenium or iridium complexes offers a green and efficient route for the N-alkylation of amines with alcohols, producing water as the only byproduct.[5][6][7][8] For N-arylation, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds.[9][10][11]

-

To a dried Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 mmol), benzyl alcohol (1.2 mmol), and a catalytic amount of a suitable ruthenium or iridium complex (e.g., [Ru(p-cymene)Cl₂]₂ with a phosphine ligand, 0.5-2 mol%).

-

Add a suitable solvent, such as toluene or 1,4-dioxane (5 mL).

-

Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-benzylated product.

N-Acylation and N-Sulfonylation

The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These functional groups are prevalent in a vast number of pharmaceuticals.

-

Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).

-

Add a base, such as triethylamine or pyridine (1.5 mmol), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride (1.2 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

II. Transformations of the Methyl Ester: Gateway to Amides and Heterocycles

The methyl ester functionality is a versatile handle for the synthesis of amides and for the construction of heterocyclic ring systems.

Direct Amidation

The conversion of esters to amides is a fundamental transformation in organic synthesis. While traditionally requiring harsh conditions, recent advances in catalysis have enabled this transformation under milder conditions. Nickel-catalyzed amidation of methyl esters provides a direct and efficient method for the synthesis of a diverse range of amides.[12][13][14][15]

-

In a glovebox, charge a vial with a nickel precatalyst (e.g., Ni(cod)₂, 10 mol%) and a suitable N-heterocyclic carbene (NHC) ligand (20 mol%).

-

Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

-

Add a suitable solvent, such as toluene (2 mL).

-

Seal the vial and heat the reaction mixture at 140 °C for 24 hours.[15]

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the desired amide.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[16][17] They can be synthesized from anthranilate derivatives through condensation with various reagents.

-

A mixture of this compound (1.0 mmol), a carboxylic acid or acid chloride (1.1 mmol), and an amine (1.2 mmol) is heated in the presence of a promoter such as triphenylphosphine-iodine complex.[18]

-

Alternatively, the anthranilate can be reacted with a secondary amide in the presence of a promoter like trimethylsilyl polyphosphate (PPSE).[19]

-

The reaction is typically carried out in a high-boiling solvent such as xylene or under solvent-free conditions at elevated temperatures.

-

After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is achieved by recrystallization or column chromatography.

III. Functionalization via the Aryl Chloride: Cross-Coupling Strategies

The chloro substituent on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents at this position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an aryl halide.[20][21] This reaction is tolerant of a wide range of functional groups.

-

To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Heck Coupling

The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, providing a route to stilbene and cinnamate derivatives.[10][20]

-

Combine this compound (1.0 mmol), styrene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine, 2.0 mmol) in a sealed tube.

-

Add a polar aprotic solvent such as DMF or NMP.

-

Heat the reaction mixture to 100-140 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the crude product by column chromatography.

IV. Tandem and Multicomponent Reactions: Convergent Synthesis of Complex Scaffolds

The multiple reactive sites on the starting material allow for the design of tandem or multicomponent reactions to rapidly build molecular complexity. For instance, a sequence involving an initial N-acylation followed by an intramolecular cyclization can lead to the formation of benzoxazinones.[22][23][24][25]

Synthesis of Benzoxazinones

Benzoxazinones are another important class of heterocyclic compounds. They can be synthesized from anthranilic acid derivatives by reaction with an acyl chloride followed by cyclization.[22][23]

-

Step 1: N-Acylation: React this compound with an acyl chloride in the presence of a base as described in section 1.2.

-

Step 2: Cyclization: The resulting N-acyl intermediate is then treated with a dehydrating agent such as acetic anhydride or a Lewis acid to promote cyclization to the benzoxazinone ring system.[22][23][25] The reaction is typically heated to drive the cyclization to completion.

-

The product is isolated by precipitation or extraction and purified by recrystallization.

Data Summary

| Derivative Class | Reaction Type | Key Reagents | Typical Conditions |

| N-Alkylamines | Hydrogen Borrowing | Alcohol, Ru/Ir catalyst | 100-120 °C, Toluene |

| N-Arylamines | Buchwald-Hartwig | Aryl halide, Pd catalyst, Base | 80-120 °C, Toluene/Dioxane |

| N-Acylamides | Acylation | Acyl chloride/anhydride, Base | 0 °C to RT, DCM/THF |

| Amides (from ester) | Nickel-Catalyzed Amidation | Amine, Ni catalyst, Ligand | 140 °C, Toluene |

| Quinazolinones | Condensation/Cyclization | Amide/Carboxylic acid, Promoter | High Temperature |

| Biaryls | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | 80-100 °C, Toluene/Water |

| Substituted Alkenes | Heck Coupling | Alkene, Pd catalyst, Base | 100-140 °C, DMF/NMP |

| Benzoxazinones | Acylation/Cyclization | Acyl chloride, Dehydrating agent | High Temperature |

Visualizing Synthetic Pathways

Workflow for Derivative Synthesis

Caption: Synthetic pathways from the core molecule.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a richly functionalized starting material that provides access to a wide variety of complex organic molecules. By leveraging modern synthetic methodologies, including transition metal catalysis and tandem reaction sequences, researchers can efficiently explore the chemical space around this core structure. The potential for generating novel compounds with interesting biological and material properties is substantial, making this an attractive scaffold for further investigation in drug discovery and materials science. This guide has outlined several key synthetic transformations and provided foundational protocols to aid in the design and execution of such synthetic endeavors.

References

- Nickel-Catalyzed Amide Bond Formation From Methyl Esters.

- Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds.

- Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Doctoral Thesis, Uppsala University,

- Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds.

- Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace,

- Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.

- Gold-Catalyzed Heteroannulation of Anthranilic Acids with Alkynes: Synthesis of 3,1-Benzoxazin-4-ones. The Journal of Organic Chemistry,

- Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Thieme Chemistry,

- Benzoxazinone synthesis. Organic Chemistry Portal,

- Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported...

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews,

- Synthesis of some new tricyclic 4(3H)

- Formation of Amides

- Medicinal Chemistry II (80)

- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers,

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- Synthesis of quinazolinones. Organic Chemistry Portal,

- Mechanism for obtaining quinazolin‐4(3H)

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI,

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed,

- Palladium catalyzed couplings. Chemistry LibreTexts,

- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich,

- Boryl

- Methyl 2-amino-5-chlorobenzo

- Dialkylbiaryl phosphine ligands. Wikipedia,

- Synthesis routes of Methyl 2-amino-5-chloro-3-methylbenzo

- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure,